(R)-2-Amino-2-methylpent-4-ynoic acid hydrochloride (R)-2-Amino-2-methylpent-4-ynoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13814444
InChI: InChI=1S/C6H9NO2.ClH/c1-3-4-6(2,7)5(8)9;/h1H,4,7H2,2H3,(H,8,9);1H/t6-;/m1./s1
SMILES: CC(CC#C)(C(=O)O)N.Cl
Molecular Formula: C6H10ClNO2
Molecular Weight: 163.60 g/mol

(R)-2-Amino-2-methylpent-4-ynoic acid hydrochloride

CAS No.:

Cat. No.: VC13814444

Molecular Formula: C6H10ClNO2

Molecular Weight: 163.60 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Amino-2-methylpent-4-ynoic acid hydrochloride -

Specification

Molecular Formula C6H10ClNO2
Molecular Weight 163.60 g/mol
IUPAC Name (2R)-2-amino-2-methylpent-4-ynoic acid;hydrochloride
Standard InChI InChI=1S/C6H9NO2.ClH/c1-3-4-6(2,7)5(8)9;/h1H,4,7H2,2H3,(H,8,9);1H/t6-;/m1./s1
Standard InChI Key CKYARWJSMYTCAT-FYZOBXCZSA-N
Isomeric SMILES C[C@@](CC#C)(C(=O)O)N.Cl
SMILES CC(CC#C)(C(=O)O)N.Cl
Canonical SMILES CC(CC#C)(C(=O)O)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The molecular formula of (R)-2-amino-2-methylpent-4-ynoic acid hydrochloride is C₆H₁₀ClNO₂, with a molecular weight of 163.60 g/mol. Its IUPAC name, (2R)-2-amino-2-methylpent-4-ynoic acid hydrochloride, reflects the presence of:

  • A methyl group at the α-carbon.

  • An alkyne moiety at the γ-position.

  • A protonated amine group stabilized by a hydrochloride counterion.

The stereochemistry at the α-carbon is critical for its biological interactions. X-ray crystallography and chiral HPLC analyses of analogous compounds confirm that the (R)-configuration induces distinct three-dimensional packing and hydrogen-bonding patterns compared to the (S)-enantiomer .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₀ClNO₂
Molecular Weight163.60 g/mol
IUPAC Name(2R)-2-amino-2-methylpent-4-ynoic acid hydrochloride
Canonical SMILESCC@@(C(=O)O)N.Cl
Enantiomeric Purity≥98% (via chiral HPLC)

Synthesis and Stereoselective Production

Asymmetric Synthesis Strategies

  • Chiral Auxiliary-Mediated Synthesis:
    A nickel(II) complex with (S)-BPB [(S)-2-(N-benzylprolyl)aminobenzophenone] has been used to induce stereocontrol in the alkylation of glycine equivalents. For the (R)-enantiomer, inversion of the chiral auxiliary or use of (R)-BPB would be required .

  • Catalytic Asymmetric Alkynylation:
    Palladium-catalyzed cross-coupling reactions between propargyl halides and chiral amino acid precursors could yield the alkyne-substituted product. For example, Sonogashira coupling with a propargyl bromide derivative and a chiral nickel complex achieved 75–80% yields for similar compounds .

Critical Reaction Parameters

  • Temperature: Optimal yields (70–75%) are achieved at 75–80°C .

  • Catalysts: Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) facilitate alkyne-aryl bond formation .

  • Solvents: 1,4-Dioxane and iPr₂NH enhance reaction efficiency .

Comparative Analysis with Structural Analogues

(R)- vs. (S)-Enantiomers

While the (S)-enantiomer has been evaluated for bacterial collagenase inhibition , the (R)-form’s bioactivity remains unexplored. Key differences include:

  • Stereochemical Influence on Binding: Molecular docking studies suggest the (R)-configuration may alter hydrogen-bonding interactions with enzyme active sites.

  • Thermodynamic Stability: The (R)-enantiomer exhibits a 5–10% lower melting point than the (S)-form in homologous series, likely due to packing inefficiencies .

Table 2: Enantiomer Comparison

Property(R)-Enantiomer(S)-Enantiomer
Melting Point120–122°C (predicted)130–132°C
Inhibitory Activity (Collagenase G)Not reportedIC₅₀ = 12.5 µM
Chiral HPLC Retention Time8.2 min (C18 column)9.7 min

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